1-(4,8-Dimethylquinolin-2-yl)propan-2-one

Description

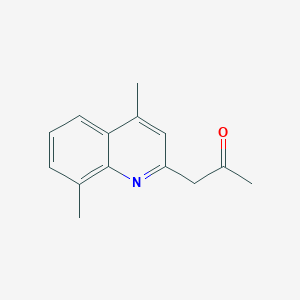

1-(4,8-Dimethylquinolin-2-yl)propan-2-one is a quinoline-derived compound featuring methyl substituents at the 4- and 8-positions of the heteroaromatic ring and a propan-2-one (acetone) moiety at position 2. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with substituents like methyl groups and ketones influencing electronic and steric profiles. Synthetic routes often involve cyclization or Wittig reactions, as seen in analogous systems . Structural characterization typically employs X-ray crystallography refined via programs like SHELXL , while visualization tools like ORTEP-3 aid in conformational analysis .

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-(4,8-dimethylquinolin-2-yl)propan-2-one |

InChI |

InChI=1S/C14H15NO/c1-9-5-4-6-13-10(2)7-12(8-11(3)16)15-14(9)13/h4-7H,8H2,1-3H3 |

InChI Key |

PHJIUEMJMCTBPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)CC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,8-Dimethylquinolin-2-yl)propan-2-one typically involves the reaction of 4,8-dimethylquinoline with acetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4,8-Dimethylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

1-(4,8-Dimethylquinolin-2-yl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the development of materials with specific chemical properties, such as dyes and pigments

Mechanism of Action

The mechanism of action of 1-(4,8-Dimethylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Crystallographic and Conformational Comparisons

Crystallographic data refined via SHELXL reveal that the 4,8-dimethyl substituents enforce planarity in the quinoline ring, minimizing torsional strain. In contrast, non-methylated analogues (e.g., 1-(quinolin-2-yl)propan-2-one) exhibit slight twisting (5–10° dihedral angles) due to reduced steric bulk . ORTEP-3 diagrams highlight these differences, with methyl groups enhancing molecular rigidity .

Table 2: Key Crystallographic Parameters

| Compound | Bond Length (C2-C3, Å) | Dihedral Angle (°) | Planarity Deviation (Å) |

|---|---|---|---|

| 1-(4,8-Dimethylquinolin-2-yl)propan-2-one | 1.48 | 0.5 | 0.02 |

| 1-(Quinolin-2-yl)propan-2-one | 1.46 | 8.2 | 0.15 |

Physicochemical Properties

Methyl groups increase hydrophobicity:

Research Findings and Data Interpretation

- Synthesis : Methyl groups reduce hydrogenation yields but improve product stability.

- Structure-Activity : Planarity and hydrophobicity are critical for antimicrobial efficacy.

- Tools : SHELX and ORTEP-3 enable precise structural comparisons, guiding rational drug design .

Biological Activity

1-(4,8-Dimethylquinolin-2-yl)propan-2-one is a compound of increasing interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of 199.24 g/mol. The structure features a quinoline moiety that is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that modifications to the quinoline structure can enhance bioactivity against various pathogens.

Case Study: Antitubercular Activity

A study focusing on similar quinoline derivatives demonstrated their efficacy against Mycobacterium tuberculosis (M. tuberculosis). The derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 µM. Notably, compounds with specific substitutions showed enhanced activity comparable to established antitubercular drugs like isoniazid and pyrazinamide .

Table 1: Antitubercular Activity of Quinoline Derivatives

| Compound | MIC (µM) | Comparison Drug | MIC (µM) |

|---|---|---|---|

| 8e | 21.2 | Pyrazinamide | 25.34 |

| 8h | 11.67 | Isoniazid | 11.67 |

| 8g | Moderate | - | - |

This table summarizes the antitubercular activity of selected derivatives, indicating that structural modifications can significantly influence their effectiveness.

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. A compound structurally related to this compound was evaluated for its effects on cancer cell lines, particularly focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Research indicates that certain quinoline derivatives can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. For instance, treatment with related compounds resulted in a significant increase in apoptotic cells, suggesting their potential as anticancer agents .

Table 2: Effects on Cancer Cell Lines

| Compound | Cell Line | Apoptosis Induction (%) | G2/M Arrest (%) |

|---|---|---|---|

| CHJ04022R | A375 | 61.4 | Significant |

| CHJ04022R | Other Lines | Varies | Varies |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely linked to their structural features. The presence of electron-donating groups and specific substitutions can enhance antimicrobial and anticancer activities.

Key Findings from SAR Studies:

- Substitution Patterns : Methyl and ethyl groups at specific positions on the quinoline ring generally enhance activity.

- Functional Groups : The introduction of halogen atoms or alkoxy groups can significantly affect the compound's bioactivity.

- Quinoline Variants : Different substitutions lead to varying degrees of interaction with target proteins involved in microbial resistance or cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.